PRX-08066 free base
Overview
Description
PRX-08066 is a drug discovered and developed by Predix (later Epix) Pharmaceuticals . It acts as a potent and selective antagonist at the serotonin 5-HT 2B receptor, with a 5-HT 2B binding affinity (K i) of 3.4nM . It has high selectivity over the closely related 5-HT 2A and 5-HT 2C receptors and other receptor targets . PRX-08066 is being researched for the treatment of pulmonary arterial hypertension .
Molecular Structure Analysis
The molecular formula of PRX-08066 is C19H17ClFN5S . Its molecular weight is 401.89 g/mol .Chemical Reactions Analysis
PRX-08066 inhibits 5-HT-induced mitogen-activated protein kinase activation . It also inhibits cell proliferation and 5-HT secretion in the 5-HT (2B) expressing SI-NET cell line, KRJ-I .Physical And Chemical Properties Analysis
PRX-08066 is a solid substance . It has a molecular weight of 401.89 and a molecular formula of C19H17ClFN5S .Scientific Research Applications
High-Resolution Protein Structure Determination A significant methodological advancement relevant to pharmaceutical research is the use of serial femtosecond crystallography (SFX) for high-resolution protein structure determination. This technique employs X-ray free-electron lasers (XFELs) to obtain structural data from microcrystals, offering a way to analyze the structure of difficult-to-crystallize molecules without the limitations of radiation damage, thus potentially applicable to the study of complex compounds like PRX-08066 (Boutet et al., 2012).
Free Convection Heat Transfer Investigation Another area of research that indirectly relates to the study of compounds like PRX-08066 is the investigation of heat transfer properties in nanofluids. Studies such as those by Sawicka et al. (2021) explore free convection heat transfer from horizontal cylinders in nanofluids, which could provide insights into the thermal stability and properties of pharmaceutical compounds in various solvents (Sawicka, D., Cieśliński, J., & Smolen, S., 2021).
Data Management and Analysis Software for Microarray Experiments The management and analysis of complex data sets are crucial in pharmaceutical research, including studies on compounds like PRX-08066. BASE, a software for microarray data management and analysis, exemplifies the tools available for handling large-scale biological data, which could be pertinent for genomic studies related to the action mechanisms of PRX-08066 (Vallon-Christersson et al., 2009).
Safety And Hazards
Future Directions
PRX-08066 is being researched for the treatment of pulmonary arterial hypertension, following the discovery that the potent 5-HT 2B agonist norfenfluramine produces pulmonary arterial hypertension and subsequent heart valve damage . It is also being researched for potential anti-cancer applications, due to its ability to inhibit fibroblast activation .
properties
IUPAC Name |
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZFHBNCRQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235710 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PRX-08066 free base | |
CAS RN |
866206-54-4 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRX-08066 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-08066 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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